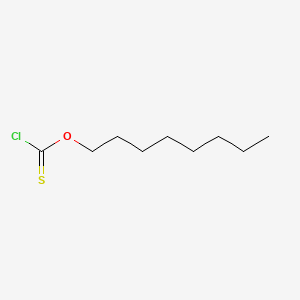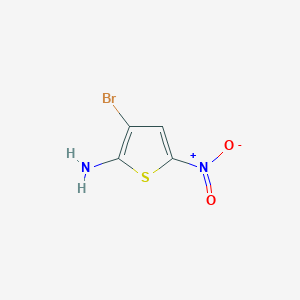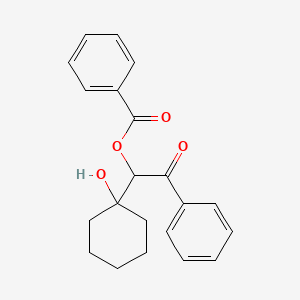
1-Amino-10-methylacridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, photochemistry, and material sciences. The unique structure of this compound, which includes an amino group and a methyl group attached to the acridine core, imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium can be synthesized through various methodsThe reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, photoredox catalysis using acridinium-based photocatalysts has been explored for efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-10-methylacridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced acridines, and various substituted acridine derivatives .
Applications De Recherche Scientifique
1-Amino-10-methylacridinium has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various photoredox reactions.
Biology: The compound is studied for its DNA intercalation properties, making it useful in molecular biology and genetic research.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to interfere with DNA replication.
Industry: The compound is used in the development of luminescent materials and as a corrosion inhibitor in metal protection
Mécanisme D'action
The mechanism of action of 1-Amino-10-methylacridinium primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
3,6-Diamino-10-methylacridinium chloride: Known for its antibacterial properties.
5-Amino-10-methylacridinium bromide: Studied for its antimitotic effects.
9-Mesityl-10-methylacridinium: Used as a photocatalyst in various organic reactions
Uniqueness: 1-Amino-10-methylacridinium stands out due to its specific combination of an amino group and a methyl group on the acridine core, which imparts unique photophysical and biological properties. Its ability to act as both a photocatalyst and a DNA intercalator makes it a versatile compound in scientific research .
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific endeavors, from organic synthesis to anticancer research. Continued exploration of its properties and applications is likely to yield further insights and innovations.
Propriétés
Numéro CAS |
79319-86-1 |
|---|---|
Formule moléculaire |
C14H13N2+ |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
10-methylacridin-10-ium-1-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16/h2-9,15H,1H3/p+1 |
Clé InChI |
UHPOBXVVPHFNOD-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
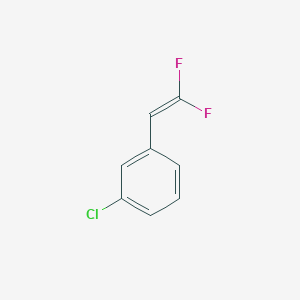
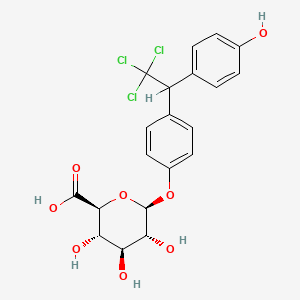
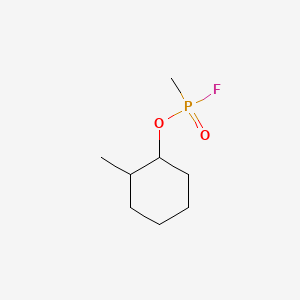

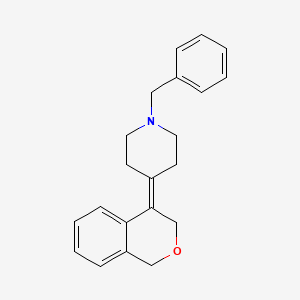
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
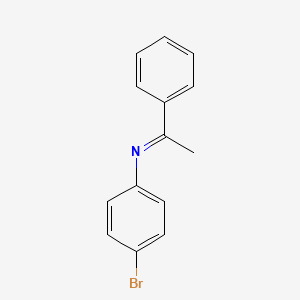
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
